molecular formula C22H23N3O6S2 B2959251 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide CAS No. 892857-60-2

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide

Cat. No.: B2959251
CAS No.: 892857-60-2
M. Wt: 489.56
InChI Key: DELJYGAETZHOMD-UHFFFAOYSA-N
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Description

N-(6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide is a heterocyclic compound featuring a fused benzothiazole-dioxane core. Its structure includes a sulfonylbenzamide moiety substituted with a 2,6-dimethylmorpholine group. This compound is hypothesized to exhibit bioactivity due to structural similarities with known pharmacophores, such as benzothiazoles (associated with antitumor and antimicrobial properties) and morpholine derivatives (often linked to improved solubility and CNS penetration) .

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6S2/c1-13-11-25(12-14(2)31-13)33(27,28)16-5-3-15(4-6-16)21(26)24-22-23-17-9-18-19(10-20(17)32-22)30-8-7-29-18/h3-6,9-10,13-14H,7-8,11-12H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELJYGAETZHOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide typically involves multi-step organic reactions. The starting materials often include benzothiazole derivatives, morpholine, and sulfonyl chlorides. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The reaction conditions may vary depending on the desired outcome, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable compound for research and development.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies may focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound may be explored as a potential drug candidate. Researchers may study its pharmacokinetics, pharmacodynamics, and therapeutic potential for various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects may be mediated through binding to these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Framework

The benzothiazole-dioxane core distinguishes this compound from other heterocyclic systems. For example:

  • 1,2,4-Triazole Derivatives (e.g., compounds [7–9] from ): These feature a triazole ring instead of benzothiazole-dioxane. Triazoles are known for antimicrobial and antifungal activity but may lack the redox stability of benzothiazoles due to tautomerism (e.g., thione ↔ thiol equilibrium) .
  • Benzothiazole Analogues (e.g., ): A related compound, N-(6,7-dihydro-[1,4]dioxino[2′,3′:4,5]benzo[1,2-d]thiazol-2-yl)-2-(4-methoxybenzenesulfonyl)acetamide, shares the benzothiazole-dioxane core but replaces the dimethylmorpholine-sulfonylbenzamide with a methoxyphenylsulfonylacetamide group. This substitution likely reduces steric bulk and alters hydrogen-bonding capacity .

Substituent Analysis

Key substituents influence physicochemical and pharmacological properties:

Compound Sulfonyl Substituent Key Functional Groups Molecular Weight (g/mol)
Target Compound 2,6-Dimethylmorpholine Benzamide, sulfonyl, morpholine ~495 (estimated)
N-(6,7-Dihydro-[1,4]dioxino[...]acetamide 4-Methoxyphenyl Acetamide, methoxyphenylsulfonyl ~444 (estimated)
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazoles Halogenated phenyl (X = H, Cl, Br) Triazole, halogenated phenylsulfonyl 420–480 (reported)

Key Observations:

  • Halogenated phenylsulfonyl groups () increase molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Spectral Characteristics

  • IR Spectroscopy:
    • The target compound’s sulfonyl group would exhibit ν(SO₂) stretches near 1150–1350 cm⁻¹, similar to ’s sulfonyl derivatives .
    • Absence of ν(C=O) in triazoles () contrasts with the benzamide’s ν(C=O) (~1680 cm⁻¹) in the target compound .
  • NMR Spectroscopy:
    • The 2,6-dimethylmorpholine substituent would produce distinct singlet(s) for methyl groups (δ ~1.2–1.5 ppm in ¹H-NMR) and morpholine protons (δ ~3.5–4.0 ppm) .

Biological Activity

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound's structural features contribute significantly to its biological activity:

  • Molecular Formula : C16H19N3O5S2
  • Molecular Weight : Approximately 397.5 g/mol
  • Key Functional Groups :
    • Benzothiazole Moiety : Known for diverse biological activities.
    • Dioxin Structure : Imparts unique reactivity.
    • Morpholine Ring : Enhances pharmacological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that benzothiazole derivatives exhibit significant antibacterial properties by inhibiting bacterial enzymes such as DNA gyrase and dihydroorotase. This inhibition can lead to the prevention of bacterial replication and survival .
  • Anticancer Effects : The compound has shown promise in inhibiting the proliferation of various cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells through modulation of key signaling pathways related to cell survival and death .
  • Anti-inflammatory Properties : The compound may also reduce the secretion of pro-inflammatory cytokines such as IL-1β, suggesting a role in modulating inflammatory responses .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeMechanism/TargetReference
AntibacterialInhibition of DNA gyrase ,
AntitubercularInhibition of Mycobacterium tuberculosis growth
AnticancerInduction of apoptosis ,
Anti-inflammatoryReduction of IL-1β secretion

Antimicrobial Activity

A study evaluated the antibacterial activity of various benzothiazole derivatives, including the target compound. Results indicated that it effectively inhibited bacterial growth with a minimum inhibitory concentration (MIC) comparable to standard antibiotics such as ciprofloxacin .

Anticancer Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it was found to induce apoptosis in breast cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Anti-inflammatory Effects

Research has shown that the compound can modulate inflammatory pathways by inhibiting the activation of nuclear factor kappa B (NF-kB), which plays a crucial role in the expression of various pro-inflammatory genes. This suggests its potential use in treating inflammatory diseases .

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